1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride
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Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride is a chemical compound with the molecular formula C8H14ClN3 It is a derivative of indazole, a heterocyclic aromatic organic compound known for its wide range of biological activities
Mechanism of Action
Target of Action
Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives can inhibit the activity of kinases, thereby affecting cell cycle progression and DNA damage response .
Biochemical Pathways
Indazole derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These activities suggest that indazole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that the compound is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Indazole derivatives have been shown to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic conditions.
Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1H-indazole, 2H-indazole, and various substituted indazoles share structural similarities with this compound.
Uniqueness: The presence of the methyl group and the tetrahydroindazole ring structure confer unique chemical and biological properties to the compound, distinguishing it from other indazole derivatives.
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroindazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-7-5-3-2-4-6(7)8(9)10-11;/h2-5H2,1H3,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMHHOMRDUFOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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